molecular formula C15H15FN4O2S B2856791 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034500-93-9

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2856791
CAS No.: 2034500-93-9
M. Wt: 334.37
InChI Key: ULTZQBHPFUXTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development in Antifungal Agents : The development of Voriconazole, a broad-spectrum triazole antifungal agent, demonstrates the importance of pyrimidine derivatives in synthesizing medically significant compounds. The synthesis involves setting the relative stereochemistry through the addition of a fluoropyrimidine derivative, showcasing the role of such compounds in developing new pharmaceuticals (Butters et al., 2001).

Advancements in Antagonist Clinical Candidates : The discovery and synthesis of P2X7 antagonists for potential treatment in mood disorders highlight the application of fluoropyrimidine derivatives in medicinal chemistry. This includes the synthesis of compounds with robust receptor occupancy and tolerability in preclinical species, underlining the chemical's utility in drug development (Chrovian et al., 2018).

Synthesis of Bicyclic Systems : The unexpected reactions leading to the synthesis of pyrazolo[3,4-b]pyridines from ketones and aldehydes indicate the versatility of pyrimidine and pyridine derivatives in organic chemistry. Such reactions enable the preparation of various bicyclic systems, which could be fundamental in creating novel compounds with potential applications in medicinal and materials science (Almansa et al., 2008).

Multicomponent Domino Reactions : The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and/or fluorene moieties showcases the application of such compounds in materials science. The synthesis process demonstrates the efficiency and versatility of using pyrimidine derivatives in creating compounds with potential applications in fluorescence and material science (Hussein et al., 2019).

Antimicrobial Activity : The synthesis of compounds with significant antimicrobial activity from pyrimidine derivatives underscores the potential application of these chemicals in developing new antibiotics or antimicrobial agents. Such research is crucial in the ongoing battle against resistant microbial strains (Salimon et al., 2011).

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTZQBHPFUXTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.